molecular formula C19H25NO B14166406 alpha-(1-(Dimethylamino)-2-butyl)benzhydrol CAS No. 4082-39-7

alpha-(1-(Dimethylamino)-2-butyl)benzhydrol

Cat. No.: B14166406
CAS No.: 4082-39-7
M. Wt: 283.4 g/mol
InChI Key: HHXXSECRKDVQBB-UHFFFAOYSA-N
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Description

Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Dimethylamino)-2-butyl)benzhydrol typically involves the reaction of benzhydrol with a suitable dimethylamino butylating agent. One common method is the reductive amination of benzhydrol with 1-(dimethylamino)-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydrol derivatives.

    Substitution: N-substituted benzhydrol derivatives.

Scientific Research Applications

Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(1-(Dimethylamino)-2-butyl)benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrol: Lacks the dimethylamino and butyl groups, making it less versatile in chemical reactions.

    1-(Dimethylamino)-2-butanol: Contains a similar dimethylamino group but lacks the benzhydrol moiety.

    N,N-Dimethylbenzylamine: Similar in structure but with different reactivity due to the absence of the butyl chain.

Uniqueness

Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol is unique due to its combination of a benzhydrol moiety with a dimethylamino butyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

4082-39-7

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C19H25NO/c1-4-16(15-20(2)3)19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,21H,4,15H2,1-3H3

InChI Key

HHXXSECRKDVQBB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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